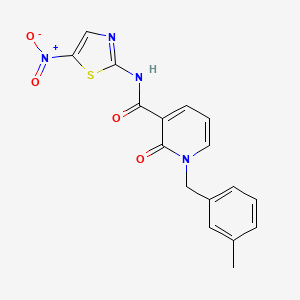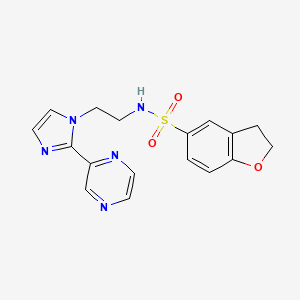
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazine ring, an imidazole ring, and a benzofuran ring. These structures are common in many bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure includes a pyrazine ring (a six-membered ring with two nitrogen atoms), an imidazole ring (a five-membered ring with two nitrogen atoms), and a benzofuran ring (a fused ring system consisting of a benzene ring and a furan ring). The exact 3D conformation would depend on the specific spatial arrangement of these rings and the attached functional groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrogen-containing rings and the sulfonamide group. For instance, the pyrazine and imidazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might increase its polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Research has been conducted on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. In one study, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. These newly synthesized compounds were evaluated for their antibacterial activity, with eight compounds found to have high activities (Azab, Youssef, & El‐Bordany, 2013).
Cyclooxygenase-2 (COX-2) Inhibition
Another area of research focused on the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This extensive structure-activity relationship (SAR) work within the series identified a number of potent and selective COX-2 inhibitors, leading to the development of celecoxib, a drug currently used for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Inhibition of Carbonic Anhydrase Isozymes
Research on sulfonamides has also explored their role as inhibitors of carbonic anhydrase (CA) isozymes. A study synthesized metal complexes of a pyrazole-based sulfonamide and investigated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II. The complexes demonstrated more effective inhibitory activity on these isozymes than the corresponding free ligand and acetazolamide (AAZ), a standard inhibitor (Büyükkıdan et al., 2017).
Anticancer and Antimicrobial Activities
Several studies have synthesized novel sulfonamide derivatives to evaluate their potential anticancer and antimicrobial activities. One such study focused on the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, aiming to find new substances with specific biological activities. These derivatives are of interest due to their ability to inhibit human carbonic anhydrases, which are involved in various biochemical processes (Komshina et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-26(24,14-1-2-16-13(11-14)3-10-25-16)21-7-9-22-8-6-20-17(22)15-12-18-4-5-19-15/h1-2,4-6,8,11-12,21H,3,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJKMRZJTPCSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

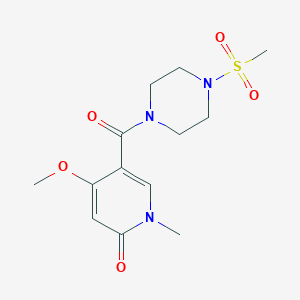

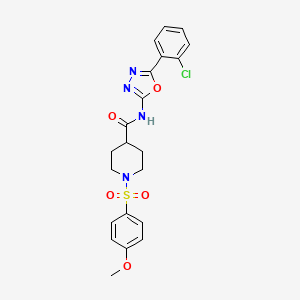
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)
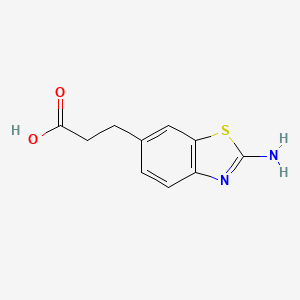
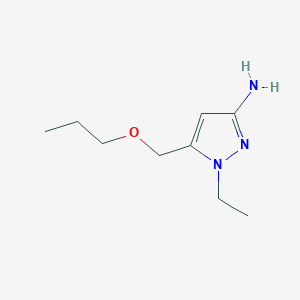

![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)
![5-methyl-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2605287.png)
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)
![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)
